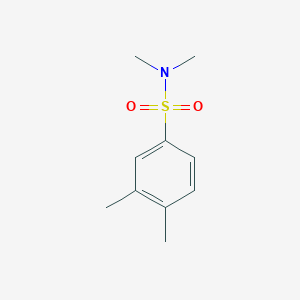

N,N,3,4-tetramethylbenzenesulfonamide

Description

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.3 g/mol |

IUPAC Name |

N,N,3,4-tetramethylbenzenesulfonamide |

InChI |

InChI=1S/C10H15NO2S/c1-8-5-6-10(7-9(8)2)14(12,13)11(3)4/h5-7H,1-4H3 |

InChI Key |

KWSRCUPBRQBEMJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Sulfonation of 3,4-Dimethylbenzene

The synthesis typically begins with the sulfonation of 3,4-dimethylbenzene (or a pre-functionalized derivative) to introduce the sulfonic acid group. Sulfonation is achieved using concentrated sulfuric acid or oleum at elevated temperatures (80–120°C) for 4–8 hours. The reaction proceeds via electrophilic aromatic substitution, with the methyl groups directing sulfonation to the ortho or para positions relative to existing substituents.

Key Data:

Chlorosulfonation to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). This step is critical for activating the sulfonic acid for subsequent amidation.

Key Data:

Amidation with Dimethylamine

The sulfonyl chloride is reacted with dimethylamine to form the N,N-dimethylsulfonamide moiety. This step is typically conducted in anhydrous solvents with a base to neutralize HCl byproducts.

Key Data:

| Parameter | Condition |

|---|---|

| Amine | Dimethylamine |

| Solvent | Dichloromethane or THF |

| Base | Triethylamine |

| Yield (sulfonamide) | 65–80% |

Alternative Methods and Modifications

One-Pot Sulfonation-Chlorination

Recent advances enable a one-pot synthesis combining sulfonation and chlorination steps, reducing purification intervals. This method employs SO₂Cl₂ as both sulfonating and chlorinating agent under controlled conditions.

Example protocol:

Key Data:

| Parameter | Condition |

|---|---|

| Yield (sulfonyl chloride) | 70–75% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in the amidation step. This approach reduces reaction times from hours to minutes while maintaining yields.

Example protocol:

Key Data:

| Parameter | Condition |

|---|---|

| Yield (sulfonamide) | 75–78% |

| Reaction time | 20 minutes |

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 2.35 (s, 6H, N–CH₃), δ 2.45 (s, 6H, Ar–CH₃), δ 7.45–7.60 (m, 3H, Ar–H).

-

IR (KBr): 1320 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Conventional stepwise | High purity, scalable | Multi-step, time-intensive | 65–80% |

| One-pot | Fewer intermediates | Requires excess SO₂Cl₂ | 70–75% |

| Microwave-assisted | Rapid reaction times | Specialized equipment needed | 75–78% |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Batch Reactors: Automated systems control temperature and pressure during sulfonation and amidation.

-

Waste Management: Neutralization of acidic byproducts (e.g., HCl) with aqueous NaOH.

-

Catalyst Recycling: DMF or triethylamine recovery via distillation.

Challenges and Optimization Strategies

Selectivity in Sulfonation

The presence of multiple methyl groups on the benzene ring can lead to polysulfonation. Optimization strategies include:

Hydrolysis of Sulfonyl Chloride

Moisture-sensitive intermediates require anhydrous conditions. Solutions include:

Emerging Methodologies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.